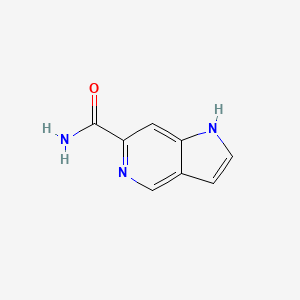

5-Azaindole-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-3-6-5(4-11-7)1-2-10-6/h1-4,10H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJKTZJZPNZQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=NC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Azaindole 6 Carboxamide

Established Synthetic Routes to the 5-Azaindole (B1197152) Core

The construction of the 5-azaindole scaffold can be approached by forming either the pyrrole (B145914) or the pyridine (B92270) ring in the final key step. These strategies leverage a variety of classical and modern synthetic reactions, including cyclization, cycloaddition, and transition metal-catalyzed cross-coupling reactions.

Pyrrole Ring Construction Strategies for 5-Azaindoles

Strategies that form the pyrrole ring as the final step typically begin with a pre-functionalized pyridine derivative. These methods are advantageous as they allow for the early introduction of substituents onto the pyridine portion of the molecule.

One prominent method involves the palladium-catalyzed heteroannulation of appropriately substituted pyridines with alkynes, a reaction based on the Larock indole (B1671886) synthesis. mdpi.comnih.gov For the synthesis of 5-azaindoles, this would involve an aminopyridine bearing a halide (e.g., an iodo or bromo group) ortho to the amino group. The reaction proceeds via a sequence of cross-coupling and cyclization steps to build the pyrrole ring.

Another classic approach adapted for azaindole synthesis is the Fischer indole synthesis, although its application can be limited by the harsh acidic conditions and the stability of the pyridine-derived hydrazone precursors. More contemporary methods include the Suzuki-Miyaura coupling of a chloroaminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the pyrrole ring. organic-chemistry.org This two-step, protecting-group-free route is efficient for a range of aza- and diazaindoles. organic-chemistry.org

Pyridine Ring Construction Strategies for 5-Azaindoles

Conversely, the pyridine ring can be constructed onto a pre-existing, functionalized pyrrole ring. While less common for 5-azaindoles compared to pyrrole construction methods, these strategies are valuable for creating specific substitution patterns. lookchem.com

One such strategy involves a formal [4+2] heterocycloaddition (Diels-Alder type reaction) of an iminopyrrole with an alkynyl carbene complex. This method achieves a totally regioselective synthesis of the pyridine ring. researchgate.net Another approach is the intramolecular acetylenic Schmidt reaction of 2-azidomethyl-substituted pyrroles, which, in the presence of a base like potassium hydroxide (B78521) in DMF, proceeds smoothly to provide the fused pyridine ring, yielding a 6-azaindole (B1212597). lookchem.com While this example forms the 6-azaindole isomer, the underlying principle of cyclizing a reactive nitrogen species onto an alkyne tethered to the pyrrole ring is a viable strategy for pyridine ring formation.

Cycloaddition Reactions in 5-Azaindole Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the 5-azaindole core. A notable example is the [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane, specifically a 3,4-cyclopropanopiperidine. acs.orgnih.gov This reaction, promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), forms a dihydropyrrolopyridine intermediate. acs.org Subsequent oxidation with selenium dioxide (SeO₂) not only aromatizes the newly formed pyrrole ring but also cleaves the tosyl protecting group from the piperidine (B6355638) nitrogen, affording the 5-azaindole scaffold. acs.orgnih.gov This two-step sequence is cost-effective and suitable for creating a diverse library of C2-substituted 5-azaindoles. acs.orgnih.gov

| Nitrile Reactant | Overall Yield (%) | Reference |

| Acetonitrile (B52724) | 87% | acs.org |

| Propionitrile | 81% | acs.org |

| Phenylacetonitrile | 78% | acs.org |

| 4-Methoxyphenylacetonitrile | 72% | acs.org |

Table 1: Examples of C2-substituted 5-azaindoles synthesized via a [3+2] cycloaddition/oxidation sequence. Yields are for the two-step process.

Transition Metal-Catalyzed Approaches for 5-Azaindole Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and azaindoles are no exception. researchgate.netunl.pt Palladium-catalyzed reactions are particularly prevalent. mdpi.comnih.gov These methods often involve cascade or domino reactions that form multiple bonds in a single pot, enhancing synthetic efficiency. unl.pt

Common transition metal-catalyzed strategies include:

Heck Reaction: An intramolecular Heck reaction of an enamine derivative, formed from a halo-aminopyridine, can be used to close the pyrrole ring. mdpi.comnih.gov

Sonogashira Coupling: A Sonogashira cross-coupling of a halo-aminopyridine with a terminal alkyne, followed by a cyclization step, is a widely used method. organic-chemistry.orgunl.pt This can be performed in a one-pot fashion, combining N-arylation, Sonogashira coupling, and subsequent cyclization. unl.pt

Cacchi and Larock Annulations: These palladium-catalyzed domino reactions efficiently construct the heterocyclic framework from monocyclic precursors. mdpi.comresearchgate.net For instance, Ujjainwalla and co-workers developed a methodology using a Pd(dppf)Cl₂ catalyst system to synthesize 2,3-disubstituted-5-azaindoles with good yields and high regioselectivity. mdpi.comnih.gov

| Catalytic System | Reaction Type | Starting Materials | Product | Reference |

| Pd(dppf)Cl₂ | Heteroannulation | 4-Amino-3-iodopyridine derivative and internal alkyne | 2,3-Disubstituted-5-azaindole | nih.gov |

| Pd₂(dba)₃/XPhos | Cascade Amination/Heck | Amino-o-bromopyridine and alkenyl bromide | Substituted 5-azaindole | unl.pt |

| Pd/C-Cu | Sequential N-arylation/Coupling-Cyclization | o-Bromo substituted aminopyridine, iodoarene, and terminal alkyne | 1,2-Diaryl substituted 5-azaindole | researchgate.net |

Table 2: Selected transition metal-catalyzed methods for the synthesis of 5-azaindole scaffolds.

Targeted Synthesis of the 6-Carboxamide Moiety in 5-Azaindole Systems

Once the 5-azaindole-6-carboxylic acid core is established, the final step is the formation of the carboxamide bond. This transformation is one of the most fundamental and frequently performed reactions in medicinal chemistry.

Direct Amidation Methods for 5-Azaindole-6-carboxylic Acid Precursors

Direct amidation involves the coupling of a carboxylic acid with an amine. This process typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. lookchemmall.comencyclopedia.pub The direct thermal condensation of acids and amines is possible but often requires high temperatures (>160 °C), which may not be suitable for highly functionalized molecules like 5-azaindoles. encyclopedia.pub

A wide variety of coupling reagents have been developed to promote amidation under mild conditions: lookchemmall.comnih.gov

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

Phosphonium (B103445) Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly efficient for forming amide bonds, particularly in peptide synthesis.

Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has proven effective for the amidation of azaindole carboxylic acids, providing good yields where other coupling agents like HOBT or BOP gave low yields. nih.gov

Boron-based Reagents: Boronic acids and reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) can act as effective catalysts or reagents for direct amidation, proceeding through the formation of acylboronates or related activated species. nih.govdur.ac.uk

The choice of coupling reagent, base (e.g., N-methylmorpholine, Hünig's base), and solvent is crucial for achieving high yields and purity in the final 5-azaindole-6-carboxamide product. nih.gov

| Coupling Reagent Class | Example Reagent(s) | General Conditions | Reference |

| Carbodiimides | EDC, DCC (with HOBt) | Organic solvent (DMF, DCM), room temperature | encyclopedia.pub |

| Phosphonium Salts | PyBOP, HATU | Organic solvent (DMF), base (DIPEA) | encyclopedia.pub |

| Triazine Derivatives | DMTMM | THF, base (NMM) | nih.gov |

| Boron-based Reagents | Arylboronic acids, B(OCH₂CF₃)₃ | MeCN or toluene, often requires heat | nih.govdur.ac.uk |

Table 3: Common coupling agents for direct amidation of carboxylic acids.

Formation of Carboxamide through Coupling Reactions

The formation of the carboxamide functional group at the C6 position of the 5-azaindole scaffold is a critical step, typically achieved by coupling a 5-azaindole-6-carboxylic acid precursor with a primary or secondary amine. This transformation is not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. hepatochem.comluxembourg-bio.com A variety of coupling reagents, widely used in peptide synthesis and medicinal chemistry, are employed for this purpose. nih.gov

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester, acid halide, or O-acylisourea. This intermediate is then susceptible to reaction with an amine to form the stable amide bond. hepatochem.comluxembourg-bio.com Additives are often included to improve reaction efficiency and suppress side reactions like racemization if chiral amines are used. nih.gov

Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). nih.gov Other effective reagents include uronium/aminium salts like HATU or phosphonium salts such as BOP. More recently, reagents like COMU have been developed for rapid and efficient amide bond formation under mild conditions. nih.gov The choice of reagent, solvent, and base is crucial and depends on the specific substrates being coupled, particularly the nucleophilicity of the amine. nih.gov

Table 1: Common Reagents for Amide Coupling Reactions

| Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective; DCC produces insoluble urea (B33335) byproduct. luxembourg-bio.comnih.gov |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, Et3N | Highly efficient, fast reaction rates; suitable for less reactive amines. nih.gov |

| Phosphonium Salts | BOP, PyBOP | DIPEA, Et3N | Effective for sterically hindered substrates; produces carcinogenic HMPA as a byproduct. |

| Immonium Salts | COMU | DIPEA | High reactivity, fast reaction times, precipitates pure products in some cases. nih.gov |

Derivatization and Functionalization Strategies for this compound

N-Substitution of the Pyrrole Nitrogen in 5-Azaindole-6-carboxamides

The pyrrole nitrogen (N-1) of the 5-azaindole core is a common site for functionalization. Its deprotonation yields an anion that is nucleophilic, allowing for the introduction of various substituents. N-alkylation and N-arylation can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can orient other appended groups in specific vectors for targeted biological interactions.

A notable method for N-arylation of the 1H-pyrrolo[3,2-c]pyridine core involves a copper-catalyzed reaction. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be coupled with arylboronic acids in the presence of copper(II) acetate (B1210297) and pyridine to yield N-1-aryl derivatives. nih.govsemanticscholar.org This reaction provides a direct route to introduce aromatic systems onto the pyrrole nitrogen.

General strategies for N-alkylation of indoles and related heterocycles, which are applicable to the 5-azaindole scaffold, include reactions with alkyl halides under basic conditions or Mitsunobu reactions with alcohols. mdpi.comresearchgate.net More advanced methods may utilize iridium catalysis for N-allylation or involve reactions with latent nucleophiles. mdpi.com

Table 2: Examples of N-Substitution Reactions on the Azaindole Scaffold

| Reaction Type | Reagents & Conditions | Substrate | Product | Ref |

| N-Arylation | Arylboronic acid, Cu(OAc)2, Pyridine | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 1-Aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |

| N-Allylation (Intramolecular) | [Ir(cod)Cl]2, NHC ligand, DBU | Indole with allylic carbonate side chain | N-allylated indolopiperazinone | mdpi.com |

| N-Alkylation | Alkyl halide, K2CO3, Microwave | Carbazole | N-Alkylcarbazole | researchgate.net |

Modifications of the Carboxamide Nitrogen and Carbonyl Group

The carboxamide group itself is a robust functional group but can undergo several chemical transformations. While specific literature on the this compound is limited, standard organic reactions for amides are applicable. The carbonyl oxygen can be protonated or act as a hydrogen bond acceptor. The N-H proton of a primary or secondary carboxamide can be deprotonated under strong basic conditions and subsequently alkylated, although N-alkylation of the pyrrole ring is generally more favorable.

Key transformations include:

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the C=O group to a CH2 group. This transforms the carboxamide into an aminomethyl functionality.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the corresponding 5-azaindole-6-carboxylic acid and the amine.

Dehydration: A primary carboxamide (-CONH2) can be dehydrated to the corresponding nitrile (-CN) using reagents such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA).

Substitutions on the Pyrrole Ring of this compound (e.g., C2, C3)

The pyrrole portion of the 5-azaindole system is electron-rich and thus amenable to electrophilic substitution. nih.gov In analogy with indole chemistry, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur regioselectively at C3.

Functionalization at the C2 position is also possible, typically through a directed metallation approach. This involves deprotonation of the C2-H with a strong base like n-butyllithium, often after protection of the N-1 position, followed by quenching the resulting anion with an electrophile. wikipedia.org Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be employed at C2 or C3 if a suitable halide is first installed at that position. nih.gov

Substitutions on the Pyridine Ring of this compound (e.g., C4, C7)

In contrast to the pyrrole ring, the pyridine ring of the 5-azaindole scaffold is electron-deficient. This makes it resistant to standard electrophilic aromatic substitution. Functionalization of the pyridine ring typically relies on alternative strategies.

Nucleophilic aromatic substitution (SNA r) can occur if a good leaving group, such as a halide, is present at one of the ring positions (e.g., C4 or C7). However, the synthesis of such precursors can be challenging.

A more modern and powerful approach is transition metal-catalyzed C-H functionalization. By activating the pyridine nitrogen, for example through the formation of an N-oxide, direct C-H arylation can be achieved regioselectively. This strategy has been demonstrated on 6- and 7-azaindoles, where arylation was directed to the C7 and C6 positions, respectively. acs.org A similar N-oxide activation strategy could potentially direct functionalization to the C4 or C7 positions of the 5-azaindole core.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a paramount consideration in the synthesis and functionalization of this compound due to the multiple reactive sites on the bicyclic scaffold.

N-Functionalization: There are two nitrogen atoms available for reactions like alkylation: the pyrrolic N-1 and the pyridinic N-5. The N-1 nitrogen is significantly more nucleophilic and is preferentially alkylated or arylated under most conditions. nih.govsemanticscholar.org

Pyrrole Ring Substitution: As an electron-rich ring, electrophilic substitutions show high regioselectivity for the C3 position. Functionalization at C2 typically requires directed ortho-metallation, which provides an alternative regiochemical outcome.

Pyridine Ring Substitution: The electron-deficient nature of the pyridine ring dictates its reactivity. Direct C-H functionalization, often guided by a directing group or N-oxide activation, is necessary to control the position of substitution, for instance at C4 or C7. acs.org Without such activation, the pyridine ring is generally unreactive towards electrophiles and requires pre-installed handles like halogens for cross-coupling reactions.

Stereoselectivity becomes a factor when a new chiral center is introduced into the molecule. The parent this compound scaffold is achiral. Stereoselectivity would be relevant in scenarios such as:

The coupling of a chiral amine to the 5-azaindole-6-carboxylic acid. In this case, if the amine is a racemate, a mixture of diastereomers would be formed.

The introduction of a substituent with a chiral center onto the ring system or the N-1 position.

Asymmetric synthesis or functionalization reactions that create a stereocenter, for example, during the reduction of a ketone substituent.

In such cases, controlling the stereochemical outcome would require the use of chiral reagents, catalysts, or auxiliaries, followed by analytical confirmation of the stereoisomeric purity.

Advanced Structural Elucidation and Spectroscopic Analysis in 5 Azaindole 6 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Azaindole-6-carboxamide. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their chemical environments can be determined. unibo.it

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. In this compound, distinct signals are expected for the protons on the bicyclic ring system and the amide group. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal information about adjacent protons.

The spectrum would feature signals in the aromatic region corresponding to the protons on the pyridine (B92270) and pyrrole (B145914) rings. The two protons of the -NH₂ group of the carboxamide may appear as a single broad singlet or two distinct signals, depending on the solvent and temperature, due to their chemical exchange and potential for restricted rotation around the C-N bond. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H on Pyrrole Ring | 7.5 - 8.5 | Doublet | ~2-3 |

| H on Pyrrole Ring | 6.5 - 7.0 | Doublet | ~2-3 |

| H on Pyridine Ring | 8.8 - 9.2 | Singlet | N/A |

| H on Pyridine Ring | 8.0 - 8.4 | Singlet | N/A |

Note: Predicted values are based on typical ranges for azaindole and carboxamide structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct peak in the spectrum, providing a count of the non-equivalent carbons. The chemical shift of each peak is indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, part of a carbonyl group). libretexts.orglibretexts.org

For this compound, with the molecular formula C₇H₆N₄O, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms of the azaindole core and the carboxamide functional group. The carbonyl carbon of the amide is typically found significantly downfield (160-180 ppm) due to the deshielding effect of the attached oxygen and nitrogen atoms. libretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (Pyridine Ring) | 140 - 155 |

| Aromatic C (Pyridine Ring) | 135 - 150 |

| Aromatic C (Pyrrole/Pyridine Junction) | 125 - 140 |

| Aromatic C (Pyrrole/Pyridine Junction) | 120 - 135 |

| Aromatic CH (Pyrrole Ring) | 115 - 130 |

Note: Predicted values are based on typical ranges for heterocyclic and amide compounds. libretexts.orgwisc.edu

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. unibo.it

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, which helps in tracing the proton network within the ring systems.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for linking different parts of the molecule, such as confirming the position of the carboxamide group on the azaindole ring. unibo.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. unibo.itnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition and the unambiguous assignment of a molecular formula. nih.govnih.gov For this compound (C₇H₆N₄O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the molecular ion to its calculated exact mass.

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₇N₄O⁺ | 163.0614 |

Tandem Mass Spectrometry (MS/MS) is employed to gain further structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts. unibo.itnih.gov

In an MS/MS experiment, the protonated this compound ion ([M+H]⁺, m/z 163.06) would be isolated and fragmented. The resulting product ions would provide evidence for the presence of the azaindole core and the carboxamide group. Characteristic losses, such as the neutral loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the carboxamide moiety, would be expected.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 163.06 | 146.03 | NH₃ | Loss of ammonia from the carboxamide group |

| 163.06 | 120.05 | HNCO | Loss of isocyanic acid from the carboxamide group |

Note: The analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure of this compound. unibo.it

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound and its analogs. These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, bond strength, and molecular symmetry.

In the study of azaindole derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the N-H stretching vibration of the indole (B1671886) ring typically appears in the region of 3400-3500 cm⁻¹ in IR spectra. researchgate.net The C=O stretching vibration of the carboxamide group is another key diagnostic peak, generally observed in the range of 1630-1680 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding and electronic effects within the molecule. Aromatic C=C and C-N stretching vibrations also give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), providing a unique spectral signature for the compound. researchgate.netresearchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. researchgate.netnih.gov These computational methods can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of complex spectra. For example, in a study on 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations helped to explain the blue shift (higher wavenumber) of C-H stretching modes and the red shift (lower wavenumber) of the C=O stretching frequency. nih.gov

The table below summarizes some of the key vibrational modes expected for a this compound structure based on literature data for similar compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (indole) | 3400 - 3500 | IR |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=O Stretch (amide I) | 1630 - 1680 | IR, Raman |

| N-H Bend (amide II) | 1550 - 1640 | IR |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |

| C-N Stretch (aromatic) | 1200 - 1350 | IR, Raman |

Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment of a vibrating molecule, Raman scattering depends on a change in its polarizability. This often results in different selection rules and relative intensities for the observed vibrational bands. For instance, symmetric vibrations that are weak in the IR spectrum may give rise to strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physical properties and its interactions with biological targets.

For azaindole derivatives, single-crystal X-ray diffraction studies have revealed detailed structural features. For example, a study on 5-chloro-7-azaindole-3-carbaldehyde showed that the molecules form dimers in the crystal lattice through strong N-H···N hydrogen bonds. mdpi.comresearchgate.net Such hydrogen bonding patterns are also anticipated to be significant in the crystal structure of this compound, influencing its packing and stability.

The crystal structure of a compound can exist in different polymorphic forms, where the molecules are arranged differently in the crystal lattice. mdpi.comnih.gov These polymorphs can exhibit distinct physicochemical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms.

The table below presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 805 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

The analysis of the crystal structure of this compound and its complexes with proteins or other molecules can provide critical insights into its mode of action. mdpi.comresearchgate.net For instance, identifying the specific hydrogen bond donors and acceptors involved in binding to a target protein can guide the design of more potent and selective analogs.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is determined by the presence of a single major peak in the chromatogram.

Reverse-phase HPLC (RP-HPLC) is a common mode of separation for azaindole derivatives, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.netsielc.com The retention time of the compound can be adjusted by varying the composition of the mobile phase.

The following table outlines a typical set of HPLC conditions that could be used for the analysis of this compound.

| HPLC Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives. unibo.it In GC, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.

These chromatographic methods are crucial not only for determining the purity of the final compound but also for monitoring the progress of chemical reactions and for isolating the desired product from reaction mixtures. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for 5 Azaindole 6 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and reactivity indices, offering a predictive lens into the chemical nature of 5-Azaindole-6-carboxamide.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.in DFT studies on this compound would focus on calculating key electronic properties that dictate its stability and reactivity. niscpr.res.injinjingchemical.com The B3LYP functional, combined with basis sets like 6-311++G(d,p), is frequently employed for such calculations on analogous heterocyclic systems, providing a balance of computational cost and accuracy. niscpr.res.inresearchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. jinjingchemical.com A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species, including biological targets. Studies on related azaindole structures have demonstrated the utility of time-dependent DFT (TD-DFT) in predicting electronic absorption spectra and describing excited states. nih.govnih.gov

Table 1: Key Electronic Properties of this compound Calculable by DFT This table presents illustrative data typical for this class of compounds.

| Parameter | Description | Typical Information Gained |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Identifies reactive sites for nucleophilic/electrophilic attack. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for the theoretical prediction of IR and Raman spectra. researchgate.net |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential for understanding its flexibility and identifying the low-energy shapes it is likely to adopt. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxamide group to the 5-azaindole (B1197152) ring.

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating this bond and calculating the energy of the molecule at each step. semanticscholar.org This process reveals the stable conformers, which correspond to energy minima on the landscape, and the energy barriers that separate them. nih.govfigshare.com Identifying the global minimum energy conformation is particularly important, as it often represents the most populated state of the molecule and the one most relevant for binding to a biological target. Understanding the energy landscape provides insight into the dynamic nature of the molecule and the range of shapes accessible under physiological conditions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). researchgate.netnih.gov For this compound, docking simulations are a powerful tool to hypothesize its binding mode within the active site of a specific biological target, such as a kinase or receptor. nih.govnih.govrsc.org This technique is instrumental in structure-based drug design for screening virtual libraries and prioritizing compounds for synthesis and biological testing. nih.gov

Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the receptor's binding pocket. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, often expressed in units of energy (e.g., kcal/mol). mdpi.com The pose with the most favorable (i.e., lowest) score is predicted to be the most stable and representative binding mode. researchgate.net

This predicted binding mode provides a detailed 3D model of the ligand-receptor complex, revealing which parts of the this compound molecule are critical for interaction. The binding affinity score allows for the ranking of different derivatives, helping to identify which chemical modifications might enhance binding potency. mdpi.com For example, a series of analogs of this compound could be docked to a target protein to predict which substitutions would lead to improved activity.

Table 2: Illustrative Molecular Docking Results for this compound Analogs This table presents a hypothetical example of docking results against a protein kinase target.

| Compound | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Parent Compound | -7.5 | Val23, Ala45, Leu88, Asp101 |

| Analog A | 3-Fluoro substitution | -8.2 | Val23, Ala45, Leu88, Asp101, Ser22 |

| Analog B | N-methyl on carboxamide | -7.1 | Val23, Ala45, Leu88 |

| Analog C | 7-Chloro substitution | -7.9 | Cys99, Val23, Ala45, Leu88, Asp101 |

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

Once a binding mode is predicted, it can be analyzed in detail to understand the specific non-covalent interactions that stabilize the complex. This compound possesses several functional groups capable of forming key interactions. The azaindole ring system itself contains a hydrogen bond donor (the pyrrole (B145914) N-H) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen). nih.govworktribe.com The carboxamide group provides an additional hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).

Analysis of the docked pose reveals the formation of hydrogen bonding networks between these groups and polar amino acid residues (e.g., Asp, Gln, Ser) in the receptor's active site. nih.govresearchgate.net Additionally, the aromatic 5-azaindole ring can participate in hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe) and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.govrsc.org A thorough analysis of these interactions is crucial for understanding the structural basis of molecular recognition and for designing new molecules with enhanced affinity and specificity. nih.gov

Table 3: Potential Intermolecular Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Binding Site Partner (Amino Acid) |

| Indole (B1671886) N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O); Any (backbone C=O) |

| Pyridine N | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr (side chain H); Any (backbone N-H) |

| Carboxamide N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O); Any (backbone C=O) |

| Carboxamide C=O | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr (side chain H); Any (backbone N-H) |

| Aromatic Rings | π-π Stacking / Hydrophobic | Phe, Tyr, Trp / Val, Leu, Ile, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to a known activity, such as inhibitory concentration (IC₅₀). mdpi.com

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents on the azaindole ring or the carboxamide group. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). mdpi.com

Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.org These methods generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is predicted to increase or decrease biological activity, providing a clear roadmap for designing more potent molecules. researchgate.netrsc.org

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Represented |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron distribution, reactivity, polarity |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond) | 3D spatial properties related to activity |

2D-QSAR Methodologies (e.g., Partial Least Squares, k-Nearest Neighbor)

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational method used to find a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov These models are built on 2D descriptors that can be calculated directly from the chemical structure, such as molecular weight, logP, and topological indices.

In the study of azaindole derivatives, 2D-QSAR methodologies like Partial Least Squares (PLS) regression have been utilized. For instance, a study on 33 substituted azaindole derivatives as Factor VIIa inhibitors employed a PLS QSAR model. researchgate.netijddd.com This model demonstrated a high correlation coefficient (r²) of 88% and a predictive correlation coefficient (pred_r²) of 0.6101 for an external test set, indicating a robust and predictive model. researchgate.net Such models are valuable for predicting the activity of newly designed compounds and understanding which 2D properties are most influential for their biological function.

| 2D-QSAR Model Statistics for Azaindole Derivatives | |

| Model Type | Partial Least Squares (PLS) |

| Correlation Coefficient (r²) | 88% |

| Predictive Correlation Coefficient (pred_r²) | 0.6101 |

| Source | researchgate.net |

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a more detailed understanding of the SAR by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net

For derivatives related to the azaindole scaffold, 3D-QSAR studies have been instrumental. These models are established by aligning a set of molecules and calculating their interaction fields with a probe atom. The resulting data is then analyzed using PLS to generate a predictive model. researchgate.net The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, CoMFA and CoMSIA models developed for various inhibitors have shown good predictive power, with high q² and r² values, and have been validated using external test sets. nih.govnih.gov These contour maps provide crucial insights for optimizing lead compounds by indicating where bulky groups, electronegative/electropositive substituents, or hydrophobic/hydrophilic moieties would be favorable. researchgate.net

| Common 3D-QSAR Fields and Their Significance | |

| Steric Field | Indicates where bulky or smaller substituents are preferred. |

| Electrostatic Field | Highlights regions where positive or negative charges are favorable. |

| Hydrophobic Field | Shows where hydrophobic or hydrophilic groups would enhance activity. |

| H-Bond Donor Field | Identifies areas where hydrogen bond donors are important for binding. |

| H-Bond Acceptor Field | Identifies areas where hydrogen bond acceptors are crucial for binding. |

Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model consists of features like hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

For 5-azaindole derivatives, pharmacophore modeling has been successfully applied to identify key interaction features. In a study of Factor VIIa inhibitors, a pharmacophore model identified one hydrogen donor, one hydrophobic group, and two aromatic rings (DHRR) as essential features. researchgate.net This model, along with 3D-QSAR, was used to screen compound libraries and identify novel inhibitors. researchgate.net Similarly, in the development of azaindole amides as M1 positive allosteric modulators, the nitrogen of the azaindole core was identified as a key design element. nih.gov It forms an intramolecular hydrogen bond with the amide N-H, which helps to lock the molecule in its bioactive conformation as predicted by homology modeling. nih.gov These models serve as valuable templates for designing new derivatives with potentially higher activity. researchgate.net

| Pharmacophore Features for Azaindole-based Factor VIIa Inhibitors |

| Hydrogen Bond Donor (D) |

| Hydrophobic Group (H) |

| Aromatic Ring (R) |

| Aromatic Ring (R) |

| Source |

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua In drug design, MD simulations provide a dynamic view of how a ligand interacts with its protein target, revealing conformational changes, binding stability, and key intermolecular interactions that might be missed by static docking models. nih.govnih.gov

For azaindole derivatives, MD simulations have been used to characterize the stability of the ligand-protein complex and to analyze the specific interactions that contribute to binding affinity. nih.gov For example, simulations of 7-azaindole (B17877) derivatives targeting the SARS-CoV-2 spike-hACE2 interface revealed that the compounds could stably bind at the interface. nih.gov The simulations showed the formation of persistent hydrogen bonds and pi-pi stacking interactions with key residues of the target protein. nih.gov By analyzing the trajectories of the ligand and protein over time, researchers can calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of different protein regions. nih.gov This information is critical for understanding the dynamic nature of the binding event and for designing analogs with improved binding kinetics and residence time.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. nih.govacs.org Virtual library design involves the creation of large, focused, or diverse compound libraries in silico that can then be screened for potential hits. nih.gov

Biological Activity and Mechanistic Investigations of 5 Azaindole 6 Carboxamide Derivatives

Enzyme Inhibition and Modulation Studies

The structural framework of 5-azaindole-6-carboxamide has proven to be a versatile template for the design of potent enzyme inhibitors. The strategic placement of the nitrogen atom within the bicyclic system, compared to its indole (B1671886) counterpart, can enhance aqueous solubility and provide favorable physicochemical properties. pharmablock.com This has led to the exploration of its derivatives against a multitude of enzymatic targets.

The azaindole core is recognized as a "privileged structure" in the development of kinase inhibitors. wikipedia.org This is largely due to its ability to mimic the adenine (B156593) base of ATP, the natural substrate for kinases. pharmablock.com Derivatives of azaindole have been investigated for their inhibitory potential against a broad spectrum of protein kinases.

For instance, certain 5-azaindole (B1197152) derivatives have shown activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. pharmablock.comscilit.com Similarly, inhibitory activity has been reported against Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various signaling pathways. pharmablock.comwikipedia.org

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has also been a target of interest. A 6-azaindole (B1212597) derivative, GNF2133, was identified as a potent and selective DYRK1A inhibitor. Furthermore, studies have explored 7-azaindole (B17877) derivatives as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response. pharmablock.com

In the context of mitotic regulation, 2-,5-disubstituted-4-azaindoles have been identified as selective inhibitors of Aurora A kinase. pharmablock.com Checkpoint Kinase 1 (CHK1), another vital cell cycle regulator, has also been a target, with 5-azaindolocarbazoles being synthesized and evaluated as CHK1 inhibitors. wikipedia.org

The receptor tyrosine kinase c-Met has been targeted by 7-azaindole derivatives, which have been shown to occupy the ATP binding site. wikipedia.org While research has been conducted on indole-2-carboxamide derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, the specific activity of this compound derivatives in this area is a subject of ongoing investigation.

| Kinase Target | Derivative Type | Observed Activity |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | 5-Azaindole derivatives | Inhibitory activity reported. pharmablock.comscilit.com |

| Glycogen Synthase Kinase-3 (GSK-3) | 6-Azaindole derivative | Inhibitory activity observed. wikipedia.org |

| DYRK1A | 6-Azaindole derivative (GNF2133) | Potent and selective inhibition. |

| ATR Kinase | 7-Azaindole derivative (AZD6738) | Clinical candidate. pharmablock.com |

| Aurora A Kinase | 2-,5-disubstituted-4-azaindoles | Selective inhibition. pharmablock.com |

| CHK1 | 5-Azaindolocarbazoles | Potent inhibition with IC50 values in the nanomolar range. |

| c-Met | 7-Azaindole derivatives | ATP competitive inhibition. wikipedia.org |

| EGFR | Indole-2-carboxamide derivatives | Inhibitory activity reported, further investigation needed for specific this compound derivatives. |

The primary mechanism by which azaindole derivatives inhibit kinases is through competitive binding at the ATP-binding site. wikipedia.org The azaindole scaffold is a bioisostere of the purine (B94841) system found in ATP. wikipedia.org Structural analyses have revealed that the nitrogen atoms of the azaindole ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase. pharmablock.comwikipedia.org This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the natural substrate from accessing the active site and preventing the phosphorylation cascade. pharmablock.com The orientation of the azaindole within the active site can vary, with different isomers showing distinct binding modes. wikipedia.org

Derivatives of azaindole have also been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, an enzyme critical for DNA repair. 7-Azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors. One such derivative, ST7710AA1, demonstrated significant inhibition of PARP-1 and exhibited antitumor activity in preclinical models. pharmablock.com The inhibition of PARP is a key therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways.

| Compound | Target | Key Findings |

|---|---|---|

| ST7710AA1 (7-Azaindole-1-carboxamide derivative) | PARP-1 | Displayed anti-proliferative activity and in vivo antitumor activity. pharmablock.com |

Natural 5-azaindoles isolated from marine sponges, specifically guitarrin C and D, have been shown to inhibit alkaline phosphatase (ALP). Guitarrin C, in particular, displayed potent inhibitory activity against a marine bacterial ALP with an IC50 value of 8.5 µM. The inhibitory effect is attributed to the presence of a carboxyl group at the C6 position and a hydroxyl group at the C8 position of the 5-azaindole core. The mode of inhibition for guitarrin C was determined to be non-competitive.

| Compound | Source | Target ALP | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Guitarrin C | Marine Sponge | Cobetia amphilecti ALP | 8.5 | Non-competitive |

| Guitarrin D | Marine Sponge | Cobetia amphilecti ALP | 110 | Mixed |

Based on the available literature, there is currently no specific information detailing the investigation or inhibitory activity of this compound derivatives against renin.

Azaindole derivatives have been explored as inhibitors of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. Specifically, azaindole carboxylic acids and azaindole hydroxamic acids have been discovered to be potent inhibitors of the HIV-1 integrase enzyme. Certain 4-fluorobenzyl substituted azaindole hydroxamic acids demonstrated potent antiviral activities in cell-based assays, highlighting the potential of this scaffold for the development of novel HIV-1 integrase inhibitors.

Other Enzyme Target Exploration

While specific research on this compound is limited, the broader azaindole carboxamide class has been shown to target a variety of enzymes critical to cellular processes and disease progression. The azaindole framework often mimics the adenine moiety of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. mdpi.com

Derivatives of various azaindole isomers have demonstrated significant inhibitory activity against several enzymes:

Poly(ADP-ribose)polymerase-1 (PARP-1): A 7-azaindole-1-carboxamide derivative, ST7710AA1, displayed anti-proliferative activity by inhibiting PARP-1, an enzyme crucial for DNA repair and programmed cell death. nih.gov

Aurora A Kinase: Disubstituted 4-azaindoles have been identified as selective inhibitors of Aurora A kinase, a key regulator of cell division, showing promise as anti-proliferative agents against human cancer cell lines. nih.gov

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: The 7-azaindole clinical candidate AZD6738 functions by inhibiting ATR kinase, which is involved in the DNA damage response. nih.gov

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): A 6-azaindole derivative, GNF2133, was developed as an inhibitor of DYRK1A, an enzyme implicated in β-cell proliferation and insulin (B600854) secretion. nih.gov

These examples highlight the versatility of the azaindole carboxamide scaffold in targeting a range of enzymes by acting as ATP mimetics, a strategy that could be applicable to this compound derivatives. mdpi.com

Receptor Modulation and Binding Studies

Azaindole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), inspired by the prototypical indole-2-carboxamide modulator, Org27569. nih.gov The goal of these studies was to use the azaindole scaffold as a bioisostere for the indole ring to improve properties like aqueous solubility. nih.gov

Research comparing 6-azaindole-2-carboxamides to their direct indole counterparts revealed important structure-activity relationships. While the introduction of the nitrogen atom in the 6-position improved solubility, it also markedly reduced the binding affinity for the CB1 receptor. nih.gov For instance, one 6-azaindole derivative (Compound 3d ) showed a 25-fold reduction in binding affinity compared to its indole analogue (Compound 3b ). nih.gov Despite this, the 6-azaindole derivatives behaved similarly to the indole compounds in functional assays, potentiating the binding of orthosteric agonists and inhibiting agonist-induced G-protein coupling. nih.gov This suggests that while the affinity is lowered, the mechanism of allosteric modulation is retained. nih.gov The reduced affinity is hypothesized to be due to the electron-deficient nature of the pyridine (B92270) ring affecting aromatic π-π stacking interactions within the allosteric binding site. nih.gov In contrast, 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor. nih.gov

DNA is a significant target for many therapeutic agents. Small molecules can interact with DNA through non-covalent mechanisms, including groove binding and intercalation. researchgate.net Intercalation involves the insertion of a planar, aromatic moiety between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. researchgate.net

While direct studies on the DNA binding properties of this compound are not extensively documented in the available literature, research on related azaindole and carboxamide structures provides insight into potential mechanisms. For example, a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide was shown to be a strong binder of G-quadruplex DNA structures, which are found in telomeres and proto-oncogenes. researchgate.net This binding activity is distinct from classical intercalation into duplex DNA but represents another important mode of DNA interaction. researchgate.net

Other classes of carboxamides, such as acridine-4-carboxamides, are well-known DNA intercalators. nih.govijddd.com The planar tricyclic ring system is crucial for this activity. Given the planar nature of the azaindole ring, it is plausible that its carboxamide derivatives could also function as DNA intercalating agents, though this requires specific experimental validation. The binding mechanism is often complex, potentially involving not just the core ring system but also side chains that can interact with the DNA grooves. ijddd.com

Understanding the specific interactions between a ligand and its receptor is fundamental to rational drug design. The azaindole scaffold is valued for its ability to form key interactions with biological targets. The nitrogen atom within the ring system can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and modulating physicochemical properties. pharmablock.com

In kinase inhibition, for example, the nitrogen atoms of the azaindole core often form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the natural binding of adenine. mdpi.comnih.gov This has been observed in co-crystal structures of various azaindole-based inhibitors with their target kinases. mdpi.com

Beyond enzymes, azaindole derivatives have been profiled against other protein-protein interfaces. For instance, in studies targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, 7-azaindole derivatives were designed and evaluated. Molecular dynamics simulations revealed specific interactions, such as hydrogen bonds between the 7-azaindole's hydrogen atom and the backbone of TYR505 on the spike protein, as well as pi-pi stacking interactions with the same residue.

Structure Activity Relationship Sar and Structure Based Design in 5 Azaindole 6 Carboxamide Research

Impact of Substituents on the Carboxamide Moiety on Biological Activity

The carboxamide group at the C6 position of the 5-azaindole (B1197152) core is a critical interaction point with biological targets and a key site for synthetic modification. While extensive SAR data for the 6-carboxamide position is less common in publicly available literature compared to other isomers, research on related indole (B1671886) and azaindole carboxamides provides foundational principles. For instance, in a series of substituted indole-5-carboxamides and indole-6-carboxamides, variation of the amide substituent was a primary strategy to enhance potency and oral activity. nih.gov Efforts to improve the biological activity of these series involved modifying the amide, indole, and sulfonamide substituents, leading to compounds with subnanomolar affinity for their target receptor. nih.gov

A study on indole-2-carboxamides found that the nature of the substituent on the carboxamide nitrogen was pivotal for antiproliferative activity. nih.gov These findings underscore the importance of the carboxamide moiety as a handle for tuning a compound's pharmacological profile. The size, lipophilicity, and hydrogen bonding capacity of the substituent attached to the carboxamide nitrogen can significantly influence target binding, cell permeability, and metabolic stability.

Table 1: Representative Data on Carboxamide Moiety Modifications in Related Indole Scaffolds Data presented is illustrative of the importance of the carboxamide moiety in related scaffolds.

| Compound ID | Core Scaffold | Carboxamide Substituent (R) | Target/Activity | Potency (IC50/ED50) |

| 5a | Indole-5-carboxamide | Cyclopentylmethyl | Peptidoleukotriene Antagonist | ~10-fold less potent than indole amides nih.gov |

| 5q | Indole-5-carboxamide | 2-Ethylbutyl | Peptidoleukotriene Antagonist | Oral ED50 of 5 mg/kg nih.gov |

| Va | Indole-2-carboxamide | (Varies) | EGFR Inhibitor | IC50 = 71 nM nih.gov |

| IV | Indole-2-amine (precursor) | - | Antiproliferative | GI50 = 104 nM nih.gov |

Role of the 5-Azaindole Core Substituents in Biological Activity Modulation

Modifications to the bicyclic 5-azaindole core itself are fundamental to modulating biological activity. Substitutions on both the pyrrole (B145914) and pyridine (B92270) rings can drastically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govpharmablock.com

The pyrrole ring of the azaindole scaffold is a frequent site for chemical modification to explore SAR. nih.govnih.gov In the development of kinase inhibitors, substitutions at the C3 position are often used as a vector to access specific pockets within the ATP binding site. For example, a general strategy for developing azaindole-based inhibitors involves using a C3-halo-azaindole as a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups.

In one study focused on Cdc7 kinase inhibitors, 3-iodo-5-azaindole was utilized as the starting material. nih.gov Various aryl and heteroaryl boronic acids were coupled at the C3 position to generate a library of derivatives. This highlights the C3 position as a key point for diversification to probe the active site of the target enzyme and optimize binding interactions. nih.gov While this study did not focus on a 6-carboxamide series, it establishes the principle that large substituents at the C3 position of the 5-azaindole core are critical for achieving potent kinase inhibition.

Systematic replacement of carbon atoms in a phenyl ring with nitrogen to create azaindole derivatives has been shown to result in marked improvements in pharmaceutical properties. pharmablock.com This bioisosteric replacement strategy is a core principle in medicinal chemistry, and substitutions on the pyridine ring are a primary way to modulate the effects of this change.

Influence of N-Substitution on Biological Activity and Binding Interactions

Alkylation or arylation of the pyrrole nitrogen (N1) is a common strategy to modulate the properties of indole and azaindole derivatives. N-substitution can impact a molecule's planarity, solubility, and metabolic stability. Furthermore, the N1-substituent can occupy new regions of a target's binding site, leading to enhanced potency and selectivity.

In the development of Cdc7 inhibitors based on the 5-azaindole scaffold, the first synthetic step was the N-arylation of the pyrrole nitrogen with a 4-chloropyrimidine. nih.gov This large N1-substituent was essential for orienting the molecule correctly within the kinase hinge region, a critical interaction for many kinase inhibitors. This demonstrates that for the 5-azaindole core, the N1 position is not merely a point for altering physicochemical properties but can be a crucial element for establishing the primary binding interactions with the target protein.

Design Principles for Enhanced Target Selectivity and Potency

The development of potent and selective 5-azaindole-6-carboxamide inhibitors relies on several key design principles derived from structural biology and SAR studies.

Bioisosteric Replacement : The 5-azaindole core is an effective bioisostere for indole and purine (B94841) systems. nih.gov The pyridine nitrogen can improve aqueous solubility and introduce a key hydrogen bond acceptor site, which can be exploited to enhance affinity and selectivity for a target, particularly within the ATP-binding site of kinases. pharmablock.com

Structure-Based Design : Utilizing X-ray crystallography data of a ligand bound to its target provides invaluable insights for inhibitor design. nih.govsemanticscholar.org This allows for the rational design of substituents on the carboxamide moiety and the azaindole core to occupy specific hydrophobic pockets and form targeted hydrogen bonds with key residues, thereby increasing potency and selectivity. nih.gov

Hinge-Binding Motifs : For kinase inhibitors, the azaindole scaffold can mimic the adenine (B156593) fragment of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase active site. pharmablock.com The design of N1-substituents and groups at C3 is often guided by the goal of optimizing these hinge interactions. nih.gov

Covalent Inhibition : A modern design strategy involves incorporating a reactive group (a "warhead") into the inhibitor that can form a covalent bond with a nearby non-catalytic residue (like cysteine) in the target's active site. This can lead to irreversible inhibition, prolonged duration of action, and high potency. This strategy has been successfully applied to 7-azaindole (B17877) scaffolds to create selective inhibitors. acs.org

Table 2: Design Strategies and Their Intended Effects

| Design Principle | Structural Modification | Desired Outcome | Reference Example |

| Bioisosterism | Replacing Indole with 5-Azaindole | Improved solubility, additional H-bond acceptor | General principle for azaindoles nih.govpharmablock.com |

| Hinge Binding | N1-pyrimidine substituent | Anchoring in kinase ATP site | 5-Azaindole Cdc7 Inhibitors nih.gov |

| Exploring Pockets | C3-aryl/heteroaryl groups | Increased potency via new interactions | 7-Azaindole ROCK Inhibitors nih.gov |

| Covalent Targeting | Addition of a reactive moiety | Irreversible binding, enhanced potency | 7-Azaindole FGFR4 Inhibitors acs.org |

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.govmdpi.comijddd.com Once identified, these fragments are optimized and grown into more potent, drug-like molecules. youtube.com

The azaindole nucleus is an ideal scaffold for FBDD due to its structural simplicity, drug-like properties, and ability to engage in key interactions like hydrogen bonding. nih.govpharmablock.comnih.gov Several successful drug discovery programs, including those for the approved cancer drugs Vemurafenib and Venetoclax, have utilized a 7-azaindole fragment as a starting point. pharmablock.com

In a typical FBDD campaign, a library of fragments would be screened against a target protein using biophysical techniques like X-ray crystallography or NMR. youtube.com A simple 5-azaindole or this compound fragment might be identified as a "hit." Structural information showing how the fragment binds would then guide the synthetic chemistry effort. The molecule would be elaborated by:

Growing : Extending the fragment from a specific vector to pick up new, favorable interactions in an adjacent binding pocket. For the this compound scaffold, this could involve adding substituents to the carboxamide nitrogen or the C3 position of the core.

Linking : If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, much more potent molecule.

The FBDD approach allows for a more efficient exploration of chemical space and often produces lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS). nih.gov The this compound framework, with its multiple points for synthetic elaboration and favorable drug-like properties, represents a valuable starting point for such FBDD campaigns. nih.govsemanticscholar.org

Rational Design Approaches for Modulating Molecular Recognition in this compound Research

The rational design of this compound derivatives is a critical aspect of medicinal chemistry, aimed at optimizing their interaction with biological targets to enhance potency and selectivity. This process heavily relies on understanding the structure-activity relationships (SAR) and employing structure-based design strategies. The 5-azaindole scaffold is recognized as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors. This is largely due to the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

A key strategy in the rational design of 5-azaindole-based compounds involves the targeted modification of various positions on the bicyclic ring system to probe and exploit the specific features of a target protein's binding site. For instance, in the development of inhibitors for cell division cycle 7 (Cdc7) kinase, a serine/threonine kinase involved in the initiation of DNA replication, the 5-azaindole core has been utilized as a foundational scaffold.

Systematic modifications of the 5-azaindole ring system have provided valuable insights into the molecular recognition requirements for potent inhibition. Structure-based design, often aided by X-ray crystallography of ligands bound to target proteins or their close homologs, allows for a detailed understanding of the binding mode and informs further chemical modifications. For example, co-crystallization studies of related azaindole inhibitors with surrogate kinases like GSK3β have confirmed that the azaindole moiety often acts as the hinge-binding motif, with other parts of the molecule extending into different pockets of the ATP-binding site. This knowledge enables the rational design of derivatives with improved affinity and selectivity.

One of the primary goals of rational design is to achieve selective inhibition of the target kinase over other closely related kinases, thereby minimizing off-target effects. The unique pre-DFG (Asp-Phe-Gly) residue in the activation loop of some kinases, such as Val 195 in Cdc7, presents an opportunity for designing selective inhibitors. By introducing substituents on the 5-azaindole scaffold that can form favorable hydrophobic or polar interactions with such unique residues, researchers can enhance the compound's specificity for the intended target.

The carboxamide group at the 6-position of the 5-azaindole core provides a versatile handle for introducing a wide range of substituents. These substituents can be designed to interact with solvent-exposed regions of the target protein or to pick up additional hydrogen bonds, van der Waals interactions, or ionic interactions within the binding pocket. The nature of the amine component of the carboxamide can be systematically varied to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

The following table illustrates the structure-activity relationship of a series of 3-substituted-5-azaindole derivatives as Cdc7 kinase inhibitors, providing a conceptual framework for how modifications to the core structure can influence biological activity. While not 6-carboxamides, these examples demonstrate the principles of rational design applied to the 5-azaindole scaffold.

| Compound | R Group (at C3) | Cdc7 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/Cdc7) |

|---|---|---|---|---|

| 1 | Phenyl | 150 | >10000 | >67 |

| 2 | 4-Fluorophenyl | 80 | >10000 | >125 |

| 3 | 4-Chlorophenyl | 50 | 8000 | 160 |

| 4 | 4-Methylphenyl | 120 | >10000 | >83 |

| 5 | Thiophen-2-yl | 200 | >10000 | >50 |

This data demonstrates that substitutions at the C3 position of the 5-azaindole core significantly impact inhibitory activity and selectivity against Cdc7 kinase. For example, the introduction of a halogen at the 4-position of the phenyl ring (compounds 2 and 3) leads to increased potency compared to the unsubstituted phenyl ring (compound 1). This suggests that these substituents may be engaging in favorable interactions within the kinase's active site. Such SAR data is invaluable for guiding the iterative process of rational drug design, leading to the development of more potent and selective this compound-based therapeutic agents.

Advanced Analytical Methodologies for 5 Azaindole 6 Carboxamide Research

In Vitro Pharmacokinetic Studies

In vitro pharmacokinetic assays are fundamental in early-stage research to predict the in vivo behavior of a compound. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties without the need for live animal or human testing. For 5-Azaindole-6-carboxamide, key in vitro studies include metabolic stability and protein binding assays.

Metabolic stability is a critical parameter that measures the susceptibility of a compound to metabolism by drug-metabolizing enzymes. springernature.com The liver is the primary site of drug metabolism, and in vitro assays using liver fractions like microsomes are standard practice. mttlab.eu Human liver microsomes (HLMs) contain a high concentration of phase I metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of a majority of drugs. mttlab.eu

The procedure for a typical HLM stability assay involves incubating this compound at a specific concentration (e.g., 1 µM) with pooled HLMs in the presence of necessary cofactors like NADPH. mttlab.eumercell.com Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile (B52724). mercell.comresearchgate.net The remaining concentration of the parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mercell.com